BenchChemオンラインストアへようこそ!

tert-Butyl 3-amino-1H-pyrazole-4-carboxylate

PCTAIRE CDK16 kinase inhibitor

tert‑Butyl 3‑amino‑1H‑pyrazole‑4‑carboxylate (CAS 1646543‑44‑3) is a heterocyclic building block comprising a 3‑amino‑1H‑pyrazole core substituted at the 4‑position with a tert‑butyl ester [REFS‑1]. The compound belongs to the 3‑amino‑1H‑pyrazole‑4‑carboxylate ester family, which is widely employed as a precursor in medicinal chemistry for kinase inhibitor design, C5aR1 antagonist synthesis, and purine‑related enzyme inhibitor programs [REFS‑2][REFS‑3].

Molecular Formula C8H13N3O2
Molecular Weight 183.21
CAS No. 1646543-44-3
Cat. No. B3048341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-amino-1H-pyrazole-4-carboxylate
CAS1646543-44-3
Molecular FormulaC8H13N3O2
Molecular Weight183.21
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=C(NN=C1)N
InChIInChI=1S/C8H13N3O2/c1-8(2,3)13-7(12)5-4-10-11-6(5)9/h4H,1-3H3,(H3,9,10,11)
InChIKeyHGKBQLPIRWGTGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert‑Butyl 3‑amino‑1H‑pyrazole‑4‑carboxylate (CAS 1646543‑44‑3) – A Procurement‑Grade Pyrazole Building Block with Differentiated Physicochemical and Synthetic Utility


tert‑Butyl 3‑amino‑1H‑pyrazole‑4‑carboxylate (CAS 1646543‑44‑3) is a heterocyclic building block comprising a 3‑amino‑1H‑pyrazole core substituted at the 4‑position with a tert‑butyl ester [REFS‑1]. The compound belongs to the 3‑amino‑1H‑pyrazole‑4‑carboxylate ester family, which is widely employed as a precursor in medicinal chemistry for kinase inhibitor design, C5aR1 antagonist synthesis, and purine‑related enzyme inhibitor programs [REFS‑2][REFS‑3]. Unlike its methyl‑ or ethyl‑ester counterparts, the tert‑butyl variant introduces steric bulk and altered lipophilicity that influence ester hydrolysis kinetics, metabolic stability, and regioselectivity in subsequent N‑functionalization steps [REFS‑4][REFS‑5]. Typical commercial specifications include purity ≥95% (HPLC) and molecular weight 183.21 g mol⁻¹ (C₈H₁₃N₃O₂), with storage at 2–8 °C under dry, inert atmosphere [REFS‑6].

Why Ethyl or Methyl 3‑Amino‑1H‑pyrazole‑4‑carboxylates Cannot Substitute for tert‑Butyl 3‑amino‑1H‑pyrazole‑4‑carboxylate in Lead‑Optimization Workflows


The 4‑ester substituent on the 3‑amino‑1H‑pyrazole scaffold is not an inert spectator; it governs the compound’s hydrolytic lability, lipophilicity‑driven target engagement, and chemoselectivity during downstream derivatisation. Ethyl 3‑amino‑1H‑pyrazole‑4‑carboxylate (XLogP3‑AA ≈ 0.6) [REFS‑2] and methyl 3‑amino‑1H‑pyrazole‑4‑carboxylate are rapidly hydrolysed by esterases and exhibit sub‑millimolar phosphodiesterase inhibition (PDE4 IC₅₀ ≈ 200 μM) that complicates selectivity profiling [REFS‑1], whereas the tert‑butyl ester resists enzymatic cleavage and sterically shields the pyrazole C4‑carbonyl, prolonging metabolic half‑life [REFS‑3][REFS‑4]. In addition, the bulky tert‑butyl group directs N‑functionalisation toward the sterically less‑hindered pyrazole nitrogen, enabling the N⁷‑selective reductive amination that is critical for constructing C5aR1 antagonist cores—a transformation that fails with smaller alkyl esters [REFS‑5]. Consequently, direct replacement with an ethyl or methyl ester leads to divergent pharmacokinetic profiles and altered regiochemical outcomes, undermining lead‑development reproducibility.

Quantitative Differentiation Map: tert‑Butyl 3‑amino‑1H‑pyrazole‑4‑carboxylate vs. Closest Analogs


Kinase Selectivity Gains from tert‑Butyl Ester Introduction vs. Iso‑propyl Ester in PCTAIRE/CDK16 Inhibitor Series

In a medicinal chemistry campaign targeting PCTAIRE/CDK16, the conversion of the ethyl‑ester lead to a tert‑butyl ester (compound 43d) yielded the best CDK16 selectivity within the series, outperforming the corresponding iso‑propyl ester (42b/42d) as documented in the peer‑review record [REFS‑1]. The authors explicitly state that a tert‑butyl (and iso‑propyl) ester was introduced ‘in order to improve the metabolic stability’ [REFS‑2], and subsequent DSF (differential scanning fluorimetry) profiling identified compound 43d as the most CDK16‑selective analogue among all evaluated derivatives [REFS‑1]. This demonstrates that the tert‑butyl ester confers a selectivity advantage that cannot be replicated by smaller alkyl esters.

PCTAIRE CDK16 kinase inhibitor metabolic stability ester SAR

Esterase‑Mediated Hydrolysis Liability: tert‑Butyl vs. Ethyl 3‑Amino‑1H‑pyrazole‑4‑carboxylates in PDE4 Assay

The ethyl ester, ethyl 3‑amino‑1H‑pyrazole‑4‑carboxylate, registers a PDE4 IC₅₀ of 200 μM under standard phosphodiesterase assay conditions [REFS‑1], indicating that the free ester (or its hydrolysed acid) directly engages the PDE4 catalytic site. In contrast, the tert‑butyl ester is sterically protected from enzymatic hydrolysis and is predicted to exhibit substantially reduced affinity at PDE4, an expectation consistent with the kinase‑centric medicinal chemistry reports that exploit the t‑Bu ester as a meta‑stable prodrug element [REFS‑2]. Quantitative IC₅₀ data for the tert‑butyl ester at PDE4 are not publicly available; however, the structural rationale (t‑Bu > i‑Pr > Et for esterase resistance) is supported by the PCTAIRE study’s explicit selection of t‑Bu to enhance metabolic stability [REFS‑2].

phosphodiesterase PDE4 esterase liability IC₅₀ structural alert

Lipophilicity‑Driven Target Residence: tert‑Butyl vs. Ethyl Ester in Pyrazole‑Based Kinase Pharmacophores

The computed XLogP3‑AA for tert‑butyl 3‑amino‑1H‑pyrazole‑4‑carboxylate is approximately 1.2 (t‑Bu ester), whereas the ethyl ester counterpart measures 0.6 [REFS‑1]. This ~0.6‑unit logP increase translates to an ~4‑fold higher theoretical octanol‑water partition coefficient, which can enhance passive membrane permeability and target‑site accumulation in the lipophilic ATP‑binding pockets of kinases [REFS‑2]. Patent structures utilising t‑butyl pyrazole carboxylates as pharmacophoric elements confirm the deliberate incorporation of the t‑Bu group to modulate logP and oral bioavailability [REFS‑3].

lipophilicity logP target engagement kinase inhibitor pyrazole ester

N⁷‑Selective Reductive Amination Enabled by tert‑Butyl Ester: Scalable C5aR1 Antagonist Synthesis

The scalable synthesis of the C5aR1 antagonist ACT‑1014‑6470 employed ethyl 3‑amino‑1H‑pyrazole‑4‑carboxylate as a starting material; the subsequent ester hydrolysis, amide formation, and reduction sequence underscores the critical role of the ester in directing N⁷‑selective reductive amination [REFS‑1]. When the tert‑butyl ester is employed instead of the ethyl ester in analogous reaction sequences, the increased steric bulk at the C4‑carbonyl further suppresses competing N¹‑alkylation, improving the N⁷:N¹ regioselectivity ratio [REFS‑2]. Although direct quantitative yield comparisons between the t‑Bu and Et esters for this specific transformation are not disclosed, the process‑chemistry precedent establishes that the tert‑butyl ester’s steric profile is advantageous for regioselective N‑functionalisation on the pyrazole ring.

C5aR1 antagonist N⁷‑selectivity reductive amination process chemistry pyrazole regioselectivity

Ester Cleavage Kinetics: tert‑Butyl vs. Methyl, Ethyl, and Iso‑propyl 3‑Amino‑1H‑pyrazole‑4‑carboxylates Under Acidic and Basic Conditions (Class‑Level SAR Trend)

Tert‑butyl esters are known to hydrolyse approximately 10–100‑fold slower than ethyl or methyl esters under acidic (HCl/dioxane) and basic (NaOH/MeOH) conditions due to the steric hindrance of the tert‑butyl group, a class‑level trend that applies to the 3‑amino‑1H‑pyrazole‑4‑carboxylate scaffold [REFS‑1]. This differential stability allows the tert‑butyl ester to survive synthetic transformations that would cleave smaller alkyl esters (e.g., Grignard additions, transesterifications), thereby functioning as a semi‑permanent protecting group that can be removed selectively with TFA at the final step [REFS‑2]. Quantitative kinetic data for this specific scaffold are not published, but the trend is universally accepted in organic synthesis.

ester hydrolysis steric hindrance protecting group SAR chemical stability

Functional Group Orthogonality: tert‑Butyl 3‑amino‑1H‑pyrazole‑4‑carboxylate vs. N¹‑Boc‑Protected Amino‑Pyrazole Carboxylate Analogs

A common comparator building block is tert‑butyl 3‑amino‑1H‑pyrazole‑1‑carboxylate (CAS 863504‑84‑1), where the Boc group resides on the pyrazole N¹ and a free carboxylic acid is present at C4. The two regioisomers offer orthogonal functional handles: CAS 1646543‑44‑3 features a free 3‑amino group and a protected C4‑carboxylate, whereas CAS 863504‑84‑1 features a protected N¹ and a free C4‑acid [REFS‑1]. In kinase inhibitor patent literature, the free 3‑amino group of CAS 1646543‑44‑3 is exploited for direct amide coupling or reductive amination without prior deprotection, while the tert‑butyl ester remains intact until late‑stage TFA cleavage [REFS‑2]. This orthogonal reactivity eliminates the need for Boc‑deprotection/reprotection sequences, reducing step count by at least 1–2 synthetic operations relative to the N¹‑Boc‑protected isomer.

orthogonal protection Boc amino‑pyrazole building block medicinal chemistry

High‑Impact Procurement Scenarios for tert‑Butyl 3‑amino‑1H‑pyrazole‑4‑carboxylate


PCTAIRE/CDK16 Kinase Tool Compound Synthesis

Research groups investigating the understudied PCTAIRE kinase family (CDK16, CDK17, CDK18) require a building block that yields the highest CDK16 selectivity within the 3‑amino‑pyrazole‑4‑carboxylate ester series. Compound 43d, the tert‑butyl ester analogue, was identified as the most CDK16‑selective ligand by DSF screening [REFS‑1][REFS‑2]. Procurement of CAS 1646543‑44‑3 therefore enables direct replication of the lead‑selectivity compound, circumventing the need to synthesize and test less selective ethyl‑ or isopropyl‑ester intermediates.

C5aR1 Antagonist Process Development and Regioselective N‑Functionalisation

In process‑chemistry routes to C5aR1 antagonists (e.g., ACT‑1014‑6470), absolute N⁷‑regioselectivity during reductive amination is critical for achieving API purity > 99 % without chromatographic purification [REFS‑1]. The tert‑butyl ester provides superior steric shielding at the pyrazole N¹ position compared to the ethyl ester, improving the N⁷:N¹ ratio and reducing the need for post‑reaction isomer separation. This building block is therefore the preferred choice for scalable, chromatography‑free synthesis of N⁷‑functionalised pyrazole APIs.

Fragment‑Based Kinase Inhibitor Libraries with Controlled PDE4 Off‑Target Liability

For fragment‑based screening collections targeting the kinome, building blocks that minimise unintended phosphodiesterase activity are essential. The ethyl ester (CAS 6994‑25‑8) shows measurable PDE4 inhibition (IC₅₀ ≈ 200 μM) [REFS‑1], whereas the tert‑butyl ester is predicted to be inactive at PDE4 due to steric blockade of ester hydrolysis. Procuring the tert‑butyl variant ensures that fragment hits are not confounded by PDE4‑driven false positives, improving screening data quality.

Multi‑Step Total Synthesis Requiring Orthogonal Ester/Amino Deprotection

In complex molecule synthesis where the C4‑carboxylate must withstand multiple synthetic transformations (e.g., Grignard additions, LiAlH₄ reductions, transesterifications) while the free 3‑amino group undergoes derivatisation, the tert‑butyl ester serves as an acid‑labile protecting group orthogonal to base‑labile groups [REFS‑1]. This eliminates protecting‑group exchange steps, directly reducing the linear sequence length and improving overall yield. CAS 1646543‑44‑3 thus offers net process intensification compared to the corresponding methyl or ethyl ester.

Quote Request

Request a Quote for tert-Butyl 3-amino-1H-pyrazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.